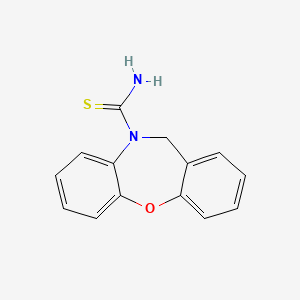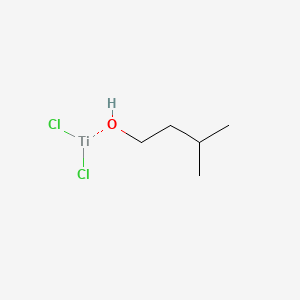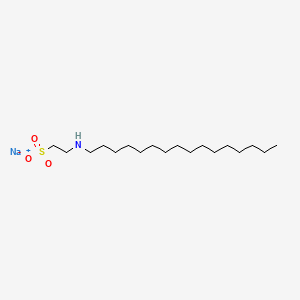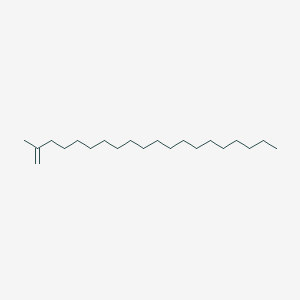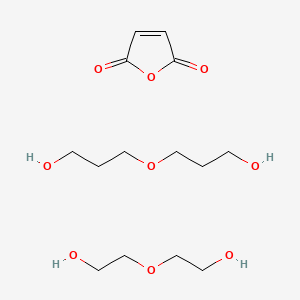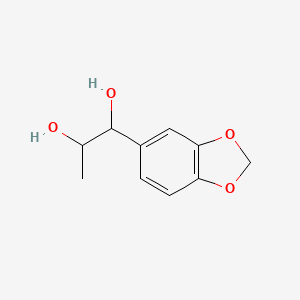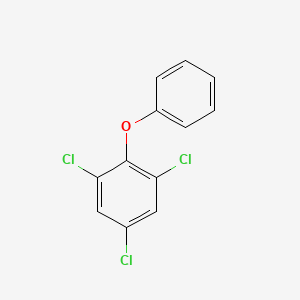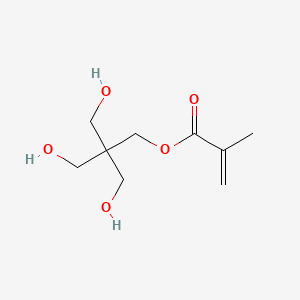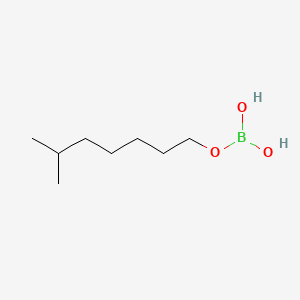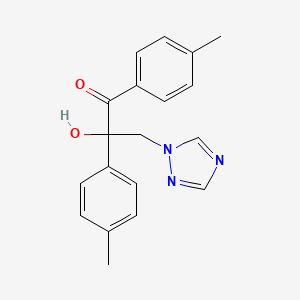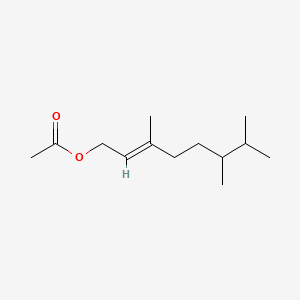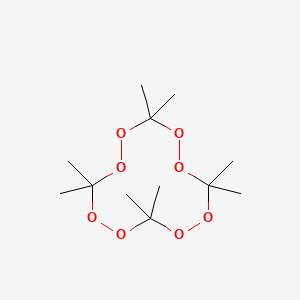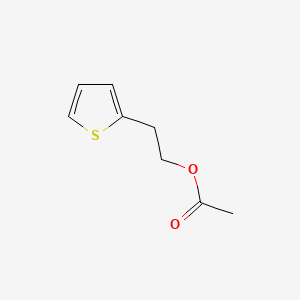
2-Thienylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Thienylethyl acetate is an organic compound with the molecular formula C8H10O2S. It is an ester derived from 2-thienylethanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. The structure of this compound consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thienylethyl acetate can be synthesized through the esterification of 2-thienylethanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2-thienylethanol and acetic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yields
Properties
CAS No. |
94135-73-6 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl acetate |
InChI |
InChI=1S/C8H10O2S/c1-7(9)10-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
DNAUTCUGZWKQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


